molecular formula C8H20OSSi B2754294 Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 76855-57-7

Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B2754294
CAS No.: 76855-57-7
M. Wt: 192.39
InChI Key: PZBCENUAPNTHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (IUPAC name: 2-[(tert-Butyldimethylsilyl)oxy]ethanethiol), is a sulfur-containing organosilicon compound. Its structure comprises a tert-butyldimethylsilyl (TBDMS) ether group linked to an ethanethiol backbone (-SH). The TBDMS group is widely used in organic synthesis as a protecting group for alcohols and thiols due to its steric bulk and stability under various reaction conditions . The compound’s molecular formula is C₈H₂₀OSSi, with a molecular weight of 192.48 g/mol. Its key functional groups—thiol (-SH) and silyl ether (Si-O)—impart distinct reactivity and physicochemical properties.

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20OSSi/c1-8(2,3)11(4,5)9-6-7-10/h10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBCENUAPNTHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20OSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76855-57-7
Record name 2-[(tert-butyldimethylsilyl)oxy]ethane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Organic Synthesis

Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- serves as an important intermediate in organic synthesis. It can undergo various reactions, including:

  • Oxidation: This compound can be oxidized to form disulfides or sulfoxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to yield the corresponding thiol with reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The silyl group can be replaced by other nucleophiles in substitution reactions.

Pharmaceutical Development

In the pharmaceutical industry, ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its reactivity allows for the development of complex molecules that may exhibit therapeutic effects. For instance, it has been used in the preparation of compounds with analgesic properties .

Materials Science

The compound has applications in materials science, particularly in the development of vitrimers—polymeric materials that combine the properties of thermosets and thermoplastics. Recent studies have demonstrated that silyl ether metathesis involving ethanethiol can lead to robust and thermally stable vitrimers. This reaction allows for reprocessing without significant loss of material properties .

Case Study 1: Synthesis of Pharmaceutical Intermediates

In a study focused on the synthesis of analgesic compounds, ethanethiol was used as a key building block. The compound facilitated the formation of complex structures through its reactive thiol group while maintaining stability due to the silyl moiety. This approach led to higher yields and purities compared to traditional methods .

Case Study 2: Vitrimer Development

Research on vitrimers demonstrated that ethanethiol could be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The dynamic covalent chemistry allowed for easy processing and reprocessing of materials without degradation over time .

Mechanism of Action

The mechanism by which ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects involves the interaction of its thiol group with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function . Additionally, the silyl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
2-[(tert-Butyldimethylsilyl)oxy]ethanethiol C₈H₂₀OSSi 192.48 Thiol, silyl ether TBDMS, ethanethiol backbone
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₃₀O₃ 294.43 Hydroxyl, ether, phenoxy Tetramethylbutyl, phenoxy ethoxy chain
Ethanol, 2-(1-methylethoxy) (Ethylene glycol isopropyl ether) C₅H₁₂O₂ 104.15 Hydroxyl, ether Isopropyl ether, ethylene glycol
[3S-3α,5β,Z]-2-[2-Methylene-3,5-bis[(1,1-dimethylethyl)dimethylsilyloxy]cyclohexyli dene]ethyldiphenylphosphine oxide C₃₉H₆₂O₂PSi₂ 703.09 Bis-silyl ether, phosphine oxide TBDMS-protected cyclohexylidene
Key Observations:
  • Thiol vs. Hydroxyl : The target compound’s thiol group confers higher acidity (pKa ~10) compared to hydroxyl-containing analogs (pKa ~15–16), enhancing nucleophilic reactivity .
  • Silyl Ethers : Both the target compound and the bis-silyl compound in utilize TBDMS groups for steric protection, but the latter is tailored for vitamin D analog synthesis .
  • Bulk and Solubility: The TBDMS group increases hydrophobicity, reducing aqueous solubility relative to smaller ether-alcohols like 2-(1-methylethoxy)ethanol .

Reactivity Profiles

  • Thiol-Specific Reactions: The -SH group participates in disulfide bond formation, metal chelation, and nucleophilic substitutions, distinguishing it from hydroxyl-based ethanol derivatives .
  • Silyl Ether Stability : The TBDMS group resists hydrolysis under basic conditions but is cleaved by fluoride ions (e.g., TBAF), a trait shared with the bis-silyl compound in .
  • Thermal Stability : Silyl ethers generally exhibit higher thermal stability than simple ethers, enabling use in high-temperature reactions.

Biological Activity

Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS Number: 76855-57-7) is a compound of interest due to its potential biological activities and applications in organic synthesis. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is classified as an organosilicon compound with a thiol functional group. It is synthesized through various organic synthesis methods, often involving the protection of hydroxyl groups using silylating agents. The compound's structure allows it to participate in diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Target of Action

The compound serves primarily as an intermediate in organic synthesis and pharmaceutical processes. Its biological activity can be attributed to the presence of the thiol group, which is known to interact with various biological molecules.

Biochemical Pathways

Ethanethiol can influence biochemical pathways by acting as a reducing agent or participating in disulfide bond formation. Its reactivity with electrophiles makes it a valuable tool in studying thiol-related biological processes .

Biological Activity

Ethanethiol's biological activity has been explored in several studies:

  • Antioxidant Properties : Research indicates that compounds with thiol groups can exhibit antioxidant activities by scavenging free radicals and preventing oxidative stress in cellular systems.
  • Enzyme Inhibition : The compound may act as a covalent modifier for certain enzymes, affecting their activity through thiol reactivity. This is particularly relevant for enzymes that rely on thiol groups for their catalytic functions .
  • Pharmaceutical Applications : As a pharmaceutical intermediate, it has been utilized in the synthesis of various bioactive compounds, including those targeting specific receptors in drug discovery .

Case Studies

Several case studies highlight the biological significance of ethanethiol:

  • Reactivity with Michael Acceptors : A study focused on the reactivity of ethanethiol with Michael acceptors demonstrated its potential use in drug design. The kinetics of thiol addition reactions were analyzed under physiological conditions, revealing insights into its utility as a biological tool .
  • Synthesis of Bioactive Compounds : Ethanethiol has been employed in synthesizing compounds that exhibit significant biological activity. For instance, modifications to natural products using ethanethiol derivatives have yielded new therapeutic candidates with enhanced efficacy against specific targets .
  • Industrial Applications : In industrial settings, ethanethiol's role as a sulfur source has been explored for producing organosilicon compounds and other materials. Its unique properties allow for applications that require specific reactivity profiles .

Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
Ethanethiol Simple thiolSulfur source; odorant applications
tert-Butyldimethylsilyl chloride Silylating agentProtects hydroxyl groups
2-Mercaptoethanol ThiolReducing disulfide bonds in proteins

Ethanethiol's unique combination of a thiol group and a silyl group distinguishes it from simpler thiols and enhances its versatility in chemical reactions and biological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.